molecular formula C7H9NOS B023833 (S)-(+)-S-Methyl-S-phenylsulfoximine CAS No. 33903-50-3

(S)-(+)-S-Methyl-S-phenylsulfoximine

Cat. No. B023833
CAS RN: 33903-50-3
M. Wt: 155.22 g/mol
InChI Key: YFYIDTVGWCYSEO-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of cyclic sulfoximines, including compounds similar to (S)-(+)-S-Methyl-S-phenylsulfoximine, involves stereoselective [3+2] cycloaddition reactions between N-tert-butanesulfinyl imines and arynes. This method allows for the creation of cyclic sulfoximines in a stereoselective manner, showcasing the importance of specific functional groups in facilitating these reactions (Ye et al., 2014). Additionally, the synthesis and structural analysis of bis{s-(1-lithio-3,3-diphenylprop-2-enyl)-N-methyl-S-phenylsulfoximine–tetrahydrofuran (1/2)} highlight the intricate molecular interactions and stability of such compounds (Müller et al., 1996).

Molecular Structure Analysis

The molecular structure of (S)-(+)-S-Methyl-S-phenylsulfoximine and related compounds has been extensively studied, revealing their complex interactions and stability. For instance, ab initio calculations have provided insights into the gas-phase structure of N,S,S-trimethylsulfoximine and its monolithiated isomers, showcasing the significance of LiCSN four-membered chelate structures in stabilizing these molecules (Müller et al., 1996).

Chemical Reactions and Properties

(S)-(+)-S-Methyl-S-phenylsulfoximine participates in a variety of chemical reactions, demonstrating its versatility as a reagent. One notable reaction is its resolution with (+)-10-camphorsulfonic acid, which showcases the ability to separate diastereomeric salts and obtain enantiomerically enriched products (Brandt & Gais, 1997). Furthermore, its involvement in palladium-catalyzed coupling reactions highlights its utility in modifying the aryl group through various coupling strategies (Cho et al., 2005).

Scientific research applications

  • Directing Group in Ruthenium-Catalyzed Hydroarylation: It is used as a directing group in ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives (Ghosh et al., 2016).

  • Stereoselective Synthesis: This compound facilitates the stereoselective synthesis of N-arylsulfoximines and enantiomerically pure benzothiazines (Harmata & Hong, 2003).

  • Ortho-Director of Lithiation: In lithiation processes, S-(tert-butyl)-N-(trimethylsilyl)-S-phenylsulfoximine serves as an ortho-director (Levacher et al., 1999).

  • Synthesis of Dihydrofuroisoxazole: It's used in reactions to produce dihydrofuroisoxazole, a nitrile oxide cycloaddition product (Wade et al., 2002).

  • Synthesis of Novel Sulfoximine Derivatives: The synthesis and modification of p-bromophenyl methyl sulfoximine is applied in creating new sulfoximine derivatives (Cho et al., 2005).

  • Resolution of Racemic S-methyl-S-phenylsulfoximine: An efficient resolution method using (+)-camphorsulfonic acid, suitable for large-scale applications, is noted (Brandt & Gais, 1997).

  • Diastereoselective Additions to Ketones: It reacts with prochiral ketones to give diastereoisomeric α-hydroxy sulfoximine (Pyne et al., 1994).

  • Optical Resolution of Ketones: N,S-dimethyl-S-phenylsulfoximine is used for the optical resolution of ketones (Johnson & Zeller, 1984).

  • Enantiomer Separation and Structure Determination: The synthesis of racemic dilithiated S-ethyl-N-methyl-S-phenylsulfoximine cluster 2 with TMEDA reveals a separation of enantiomers (Müller et al., 1997).

  • Reactivity with Aldehydes and Imines: Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine undergoes 1,2 addition to imines and aldehydes to give diastereomeric adducts (Pyne & Dikić, 1990).

properties

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIDTVGWCYSEO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-S-Methyl-S-phenylsulfoximine

CAS RN

60933-65-5, 33903-50-3, 4381-25-3
Record name (R)-(-)-S-Methyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-S-Methyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name imino(methyl)phenyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
J Brandt, HJ Gais - Tetrahedron: Asymmetry, 1997 - Elsevier
Racemic S-methyl-S-phenylsulfoximine (±)-1 can be resolved with only 0.6 equivalents of (+)-camphorsulfonic acid by avoiding any recrystallization to give (+)-1 of ⩾99% ee in 80% …
Number of citations: 158 www.sciencedirect.com
P Ghosh, B Ganguly, S Das - Asian Journal of Organic …, 2020 - Wiley Online Library
Sulfoximine and its congeners are a versatile class of structural motifs widely found in a plethora of pharmaceutical compounds and crop protection industries due to their fascinating …
Number of citations: 62 onlinelibrary.wiley.com
CR Johnson, HG Corkins - The Journal of Organic Chemistry, 1978 - ACS Publications
(23) The reaction was carried out underan efficient hood due to the particular unpleasant odor of this thiol and due to its causing stomach cramps In one of us (cf. G. Cahiez, D. Bernard, …
Number of citations: 39 pubs.acs.org
M Andresini, A Tota, L Degennaro… - … –A European Journal, 2021 - Wiley Online Library
Recent years have seen a marked increase in the occurrence of sulfoximines in the chemical sciences, often presented as valuable motifs for medicinal chemistry. This has been …
C Bolm, O Simić - Journal of the American Chemical Society, 2001 - ACS Publications
Asymmetric metal catalysis represents one of the most active areas in modern organic chemistry, and the number of novel chiral ligands for catalytic asymmetric transformations is …
Number of citations: 202 pubs.acs.org
K Akutagawa, N Furukawa, S Oae - Phosphorus and sulfur and the …, 1984 - Taylor & Francis
S,S-Diaryl-N-tosylsulfilimines were readily reduced by treatment with copper to give the corresponding sulfides and a copper-tosylnitrenoid-complex which upon reacting with sulfoxides …
Number of citations: 9 www.tandfonline.com
L Wang, DL Priebbenow, XY Chen… - European Journal of …, 2015 - Wiley Online Library
The syntheses of a series of enantiopure conformationally restricted benzothiazine and thiazinoquinoline derivatives are presented. Key starting materials are 3‐aminoacetophenone …
M Frings, I Atodiresei, C Bolm - Molbank, 2014 - mdpi.com
Copper-catalyzed cross-coupling between (S)-S-methyl-S-phenylsulfoximine (1) and 2-iodobenzonitrile (2) resulted in the discovery of an unprecedented one-pot triple arylation …
Number of citations: 1 www.mdpi.com
Z Dong - 1993 - ro.uow.edu.au
This thesis is presented in two parts. Part 1. Asymmetric Synthesis via Chiral Sulfoximines. Chapter 1. Asymmetric Synthesis of Chiral Alcohols and Ketones from Sulfoximines The …
Number of citations: 3 ro.uow.edu.au
S Boßhammer, HJ Gais - Synthesis, 1998 - thieme-connect.com
The cyclic sulfoximines 4a and 4b have been prepared from (+)-(S)-S-methyl-S-phenylsulfoximine (1). Deprotonation of 4a and 4b and alkylation of lithiosulfoximines Li-4a and Li-4b …
Number of citations: 23 www.thieme-connect.com

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